molecular formula C23H15Cl2NO3 B5125836 4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5125836
M. Wt: 424.3 g/mol
InChI Key: DSTQWDANSHCSJX-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its broad range of potential applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action and potential side effects, which may limit its use in clinical applications.

Future Directions

For research on 4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one include further investigation of its mechanism of action, potential side effects, and clinical applications. Additionally, research could focus on the development of new synthetic methods for this compound and its derivatives, as well as the exploration of its potential as a catalyst in various reactions.

Synthesis Methods

The synthesis of 4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzyl bromide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with phenyl hydrazine and acetic anhydride in the presence of a catalyst to yield the final product.

Scientific Research Applications

4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In material science, it has been studied for its ability to form self-assembled monolayers on metal surfaces. In catalysis, it has been explored for its potential as a catalyst in various reactions.

properties

IUPAC Name

(4Z)-4-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO3/c24-18-10-11-21(28-14-16-8-4-5-9-19(16)25)17(12-18)13-20-23(27)29-22(26-20)15-6-2-1-3-7-15/h1-13H,14H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTQWDANSHCSJX-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.